molecular formula C20H19N3 B3888616 (2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE

(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE

Cat. No.: B3888616
M. Wt: 301.4 g/mol
InChI Key: FMEUVILWPUQDRG-LICLKQGHSA-N
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Description

(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Substitution Reactions: Introduction of the methyl groups on the benzodiazole and phenyl rings can be done using Friedel-Crafts alkylation.

    Formation of the Propenenitrile Moiety: This involves the condensation of the benzodiazole derivative with a suitable aldehyde and subsequent dehydration to form the propenenitrile group.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced aromatic rings or aliphatic chains.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Pharmacology: Investigation of its potential as a therapeutic agent due to its benzodiazole core, which is known for various biological activities.

Medicine

    Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors.

Industry

    Dyes and Pigments: Use in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of (2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole and 2-methylbenzodiazole.

    Propenenitrile Derivatives: Compounds like cinnamyl nitrile and styryl nitrile.

Uniqueness

The uniqueness of (2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE lies in its specific substitution pattern and the combination of benzodiazole and propenenitrile moieties, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(2,4,5-trimethylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3/c1-12-5-6-18-19(7-12)23-20(22-18)17(11-21)10-16-9-14(3)13(2)8-15(16)4/h5-10H,1-4H3,(H,22,23)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEUVILWPUQDRG-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=C(C(=C3)C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=C(C=C(C(=C3)C)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE
Reactant of Route 2
Reactant of Route 2
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE
Reactant of Route 3
Reactant of Route 3
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE
Reactant of Route 4
Reactant of Route 4
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE
Reactant of Route 5
Reactant of Route 5
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE
Reactant of Route 6
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-(2,4,5-TRIMETHYLPHENYL)PROP-2-ENENITRILE

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